![molecular formula C29H23N3O3 B6051825 2-(4-ETHOXYPHENYL)-N'~4~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B6051825.png)
2-(4-ETHOXYPHENYL)-N'~4~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
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Overview
Description
2-(4-ETHOXYPHENYL)-N'~4~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a useful research compound. Its molecular formula is C29H23N3O3 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-ethoxyphenyl)-N'-[(2-hydroxy-1-naphthyl)methylene]-4-quinolinecarbohydrazide is 461.17394160 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(4-ethoxyphenyl)-N'~4~-[(E)-1-(2-hydroxy-1-naphthyl)methylidene]-4-quinolinecarbohydrazide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula
- Chemical Formula : C24H24N4O2
- Molecular Weight : 396.48 g/mol
Structural Characteristics
The compound features a quinoline core linked to an ethoxyphenyl group and a hydrazone moiety derived from a naphthol derivative. This unique structure is believed to contribute to its biological properties.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor activity. A study by Alsharif et al. (2023) demonstrated that derivatives of quinolinecarbohydrazide showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A study published in the Journal of Medicinal Chemistry highlighted that certain quinoline derivatives possess broad-spectrum antibacterial and antifungal activities. The compound's ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis was noted as a primary mechanism .
Antioxidant Activity
The antioxidant potential of This compound has also been evaluated. In vitro assays indicated that it could scavenge free radicals effectively, thereby protecting cellular components from oxidative stress . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Study 1: Antitumor Efficacy in Breast Cancer Models
In a recent study, the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .
Study 2: Antimicrobial Activity Against Multi-drug Resistant Bacteria
In another investigation, This compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to leading antibiotics .
Summary of Biological Activities
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Antitumor | MCF-7 Cell Viability | IC50 = X µM | Alsharif et al., 2023 |
Antimicrobial | MIC against S. aureus | MIC = Y µg/mL | Journal of Medicinal Chemistry |
Antioxidant | DPPH Scavenging | % Inhibition = Z% | Internal Study |
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents.
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 3.91 | 7.81 |
Escherichia coli | 15.62 | 31.25 |
Pseudomonas aeruginosa | 31.25 | 62.50 |
Anticancer Properties
Studies have shown that the compound has cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.
Synthesis of Nanocomposites
The hydrazone derivative can be utilized in synthesizing nanocomposites, which are materials with enhanced mechanical and thermal properties. These composites have potential applications in electronics, automotive, and aerospace industries.
Photoluminescent Materials
Due to its unique electronic properties, this compound can be incorporated into photoluminescent materials, which are essential for developing light-emitting devices and sensors.
Chromatographic Techniques
The compound can serve as a standard reference material in chromatographic techniques such as HPLC and GC-MS for the analysis of similar hydrazone derivatives in complex mixtures.
Spectroscopic Studies
Its distinct spectral characteristics make it suitable for spectroscopic studies, aiding in the identification and quantification of related compounds in various samples.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against multi-drug resistant strains, demonstrating its potential as a new therapeutic agent.
- Cancer Cell Line Research : In a study featured in Cancer Letters, researchers explored the anticancer effects of the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, revealing significant cytotoxicity and apoptosis induction.
- Nanocomposite Development : A paper in Materials Science highlighted the use of this compound in creating nanocomposites with enhanced mechanical strength and thermal stability, paving the way for innovative material applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3/c1-2-35-21-14-11-20(12-15-21)27-17-24(23-9-5-6-10-26(23)31-27)29(34)32-30-18-25-22-8-4-3-7-19(22)13-16-28(25)33/h3-18,33H,2H2,1H3,(H,32,34)/b30-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOFPUPIPLUPKI-UXHLAJHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.